molecular formula C7H3BrClFO2 B13203154 2-Bromo-4-fluorophenyl chloroformate

2-Bromo-4-fluorophenyl chloroformate

Cat. No.: B13203154
M. Wt: 253.45 g/mol
InChI Key: NFJMNZPDCJIYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluorophenyl chloroformate is an organic compound with the molecular formula C7H3BrClFO2. It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring, along with a chloroformate group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-fluorophenyl chloroformate typically involves the reaction of 2-bromo-4-fluorobenzene with chloroformyl chloride (thionyl chloride). The reaction conditions usually include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorophenyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a carbamate, while reaction with an alcohol can produce an ester.

Scientific Research Applications

2-Bromo-4-fluorophenyl chloroformate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorophenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorophenyl acetate
  • 4-Bromo-2-fluorophenyl chloroformate
  • 2-Bromo-4-fluorophenyl chlorothioformate

Comparison: 2-Bromo-4-fluorophenyl chloroformate is unique due to its specific combination of bromine, fluorine, and chloroformate groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of reactivity and versatility in chemical synthesis .

Properties

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

IUPAC Name

(2-bromo-4-fluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3BrClFO2/c8-5-3-4(10)1-2-6(5)12-7(9)11/h1-3H

InChI Key

NFJMNZPDCJIYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.